1-(1H-Indazol-6-yl)ethanol is a chemical compound with the molecular formula C10H12N2O. It is classified as an indazole derivative, which consists of a fused benzene and pyrazole ring structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is categorized under the broader class of indazole derivatives. Indazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. The specific compound 1-(1H-Indazol-6-yl)ethanol is recognized for its potential use as an intermediate in the synthesis of more complex molecules, particularly in drug development and material science .
1-(1H-Indazol-6-yl)ethanol can be synthesized using several methods:
Optimizations in industrial settings often involve continuous flow reactors and advanced purification techniques to enhance yield and purity .
The molecular structure of 1-(1H-Indazol-6-yl)ethanol features a hydroxyl group (-OH) attached to an indazole ring. The key structural data includes:
The compound exhibits a planar configuration due to the aromatic nature of the indazole moiety, which influences its reactivity and interaction with biological targets .
1-(1H-Indazol-6-yl)ethanol can undergo various chemical transformations:
The major products from these reactions include:
The mechanism of action for 1-(1H-Indazol-6-yl)ethanol is primarily linked to its interactions with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or receptors, modulating their activity which could lead to various biological effects such as antimicrobial or anticancer properties. Ongoing research aims to elucidate these pathways further .
The physical properties of 1-(1H-Indazol-6-yl)ethanol include:
Chemical properties include:
These properties are crucial for its application in synthesis and biological studies .
1-(1H-Indazol-6-yl)ethanol has a variety of applications across different scientific fields:
The 1H-indazole core—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted structural modifications. Its distinctive hydrogen-bonding capability stems from the presence of two adjacent nitrogen atoms (N1 and N2), enabling strong interactions with biological targets such as kinases and receptors. The planar configuration facilitates π-stacking with hydrophobic enzyme pockets, enhancing binding affinity and selectivity. This scaffold’s metabolic stability and favorable pharmacokinetic properties are evidenced by its incorporation into multiple FDA-approved drugs, including the anti-inflammatory agent benzydamine, the VEGFR inhibitor pazopanib, and the PARP inhibitor niraparib [2] [4].
Table 1: Clinically Approved Drugs Containing the 1H-Indazole Core
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Pazopanib | Anticancer (RCC) | VEGFR/PDGFR | 6-Methyl-1H-indazole with pyrimidine tail |
Niraparib | Anticancer (Ovary) | PARP | 1H-Indazol-7-yl piperidine carboxamide |
Benzydamine | Anti-inflammatory | Unknown (local NSAID) | 3-(1-Benzylindazol-3-yl)propan-1-ol |
Granisetron | Anti-emetic | 5-HT3 receptor | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide |
The scaffold’s synthetic flexibility allows functionalization at positions C-3, C-5, C-6, and C-7, enabling optimization of steric, electronic, and solubility properties. Position C-6 is particularly amenable to electrophilic substitution, making it ideal for appending side chains like the ethanol group in 1-(1H-Indazol-6-yl)ethanol [2] [6]. This adaptability underpins the scaffold’s utility in targeting diverse pathways, including kinase regulation (PLK4, PAK1) and anticancer mechanisms [3] [6].
1-(1H-Indazol-6-yl)ethanol (Chemical Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol) exemplifies the strategic functionalization of indazole scaffolds to enhance pharmacodynamic and pharmacokinetic properties. The ethanol side chain introduces a chiral center and a polar hydroxyl group, significantly improving aqueous solubility compared to unsubstituted indazole or its ketone precursor 1-(1H-indazol-6-yl)ethan-1-one (logP = 1.85 vs. 2.30) [5] [7]. This modification facilitates:
Table 2: Synthetic Routes to 1-(1H-Indazol-6-yl)ethanol and Analogs
Method | Starting Material | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
NaBH₄ Reduction | 1-(1H-Indazol-6-yl)ethanone | NaBH₄/MeOH, 0°C, 2h | 80–85% | Mild, selective; requires ketone precursor |
LiAlH₄ Reduction | 1-(1H-Indazol-6-yl)ethanone | LiAlH₄/THF, reflux, 1h | 75% | Higher reactivity; limited functional group tolerance |
Catalytic Hydrogenation | 1-(1H-Indazol-6-yl)ethenyl | H₂ (1 atm), Pd/C, EtOH, RT | 60% | Chemoselective; substrate accessibility low |
Enzymatic Reduction | 1-(1H-Indazol-6-yl)ethanone | Baker’s yeast, phosphate buffer, 30°C | 45% | Enantioselective; low scalability |
In drug design, this moiety balances lipophilicity (predicted logP = 1.82) and polar surface area (PSA ≈ 40 Ų), aligning with Lipinski’s criteria for oral bioavailability [5] [7]. Its role in PAK1 and PLK4 inhibitors underscores its utility in oncology-targeted therapies, where it occupies solvent-exposed regions or hydrophobic pockets adjacent to the DFG motif [3] [6].
The evolution of ethanol-substituted indazoles parallels advances in heterocyclic synthesis and kinase inhibitor discovery. Early work focused on simple indazole alcohols (e.g., benzydamine derivatives) for anti-inflammatory applications, synthesized via nucleophilic substitution or Grignard additions [4]. The 2000s saw intensified interest in functionalized indazoles as kinase inhibitors, driven by the clinical success of axitinib—a VEGFR inhibitor containing a 1H-indazol-6-yl motif [3].
Key milestones include:
Table 3: Milestones in Ethanol-Substituted Indazole Development
Year | Compound Class | Therapeutic Focus | Synthetic Advance | Impact |
---|---|---|---|---|
2003 | Benzydamine analogs | Anti-inflammatory | Reduction of indazol-3-yl ketones with NaBH₄ | Validated indazole ethanol bioactivity |
2014 | CFI-400945 analogs | Anticancer (PLK4) | Sonogashira coupling/amination at C-6 | Demonstrated role in centrosome regulation |
2020 | PAK1 inhibitors (e.g., 30l) | Antimetastatic | Friedel-Crafts acylation/chemoselective reduction | Achieved PAK1 IC₅₀ < 50 nM |
2023 | Chiral indazole ethanols | Kinase selectivity | Asymmetric reduction using biocatalysts | Enabled enantioselective targeting |
The progression from simple alcohols to stereodefined derivatives reflects a broader trend toward molecular complexity in medicinal chemistry, leveraging C-6 functionalization to fine-tune drug properties [3] [6] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3